molecular formula C14H17N3O2 B1674026 1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)- CAS No. 256461-28-6

1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-

Cat. No.: B1674026
CAS No.: 256461-28-6
M. Wt: 259.30 g/mol
InChI Key: ZUYUIKKHHBEVHL-GFCCVEGCSA-N
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Chemical Reactions Analysis

FR221647 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, although specific reagents and conditions are not detailed.

    Reduction: Reduction reactions may also be possible, but specific details are not provided.

    Substitution: Substitution reactions involving the imidazole ring and carboxamide group are likely.

Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions would depend on the specific reagents and conditions used .

Scientific Research Applications

FR221647 has several scientific research applications, including:

Properties

CAS No.

256461-28-6

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)/t12-/m1/s1

InChI Key

ZUYUIKKHHBEVHL-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CO)N2C=C(N=C2)C(=O)N

SMILES

C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-221647;  FR 221647;  FR221647.

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (491 mg) was added portionwise to an ice cooled solution of ethyl 2-(4-carbamoyl-1-imidazolyl)-4-phenylbutyrate (obtained in Preparation 2) (391 mg) in methanol (20 ml) under an nitrogen atmosphere. After the addition was completed, the reaction mixture was stirred at room temperature for 30 minutes. Water was added, and the resulting mixture was stirred for several minutes and then evaporated under reduced pressure. The residue was partitioned between chloroform and water. The organic layer was washed with brine and dried over sodium sulfate. Evaporation of the solvent under reduced pressure gave 1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide (347 mg) as a white solid.
Name
Quantity
491 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(4-carbamoyl-1-imidazolyl)-4-phenylbutyrate
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 2
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 3
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 4
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 5
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 6
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-

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